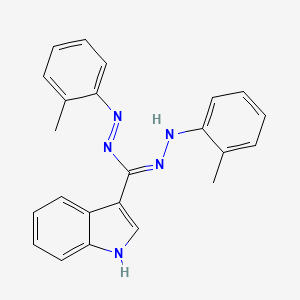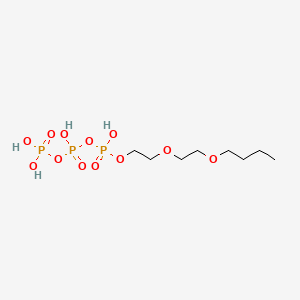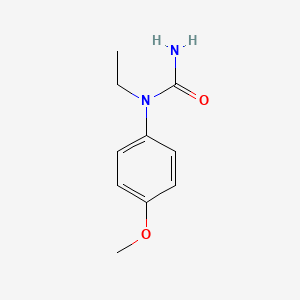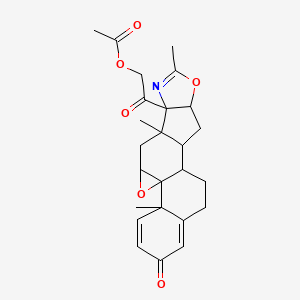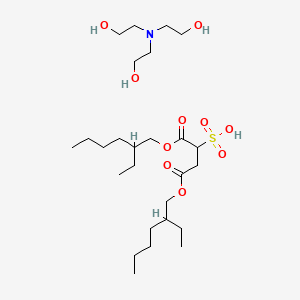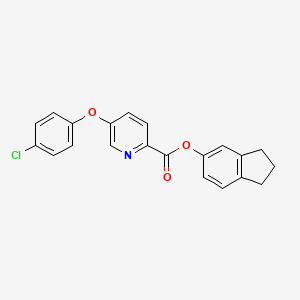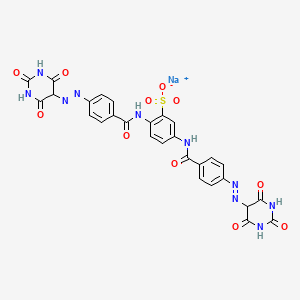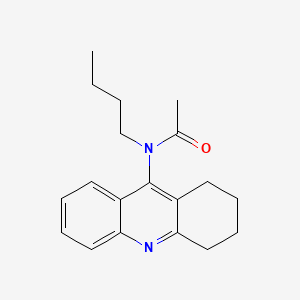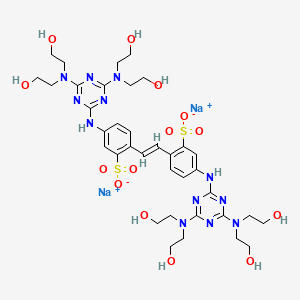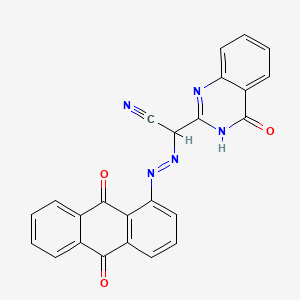
alpha-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-1,4-dihydro-4-oxoquinazoline-2-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 279-718-3, also known as Inconel 718, is a high-strength, corrosion-resistant nickel-chromium alloy. It is widely used in various industries due to its excellent mechanical properties and resistance to extreme temperatures and environments. This alloy is particularly notable for its applications in the aerospace, oil and gas, and power generation industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Inconel 718 is typically produced through a combination of melting and casting processes. The primary method involves vacuum induction melting (VIM) followed by vacuum arc remelting (VAR). These processes ensure the alloy’s purity and homogeneity. The alloying elements, including nickel, chromium, iron, niobium, molybdenum, titanium, and aluminum, are melted together under controlled conditions to form the desired composition.
Industrial Production Methods
Industrial production of Inconel 718 involves several steps:
Melting: The raw materials are melted in a vacuum induction furnace to form a homogeneous liquid alloy.
Casting: The molten alloy is cast into ingots or other desired shapes.
Remelting: The ingots are subjected to vacuum arc remelting to refine the alloy’s microstructure and remove impurities.
Forging and Rolling: The remelted ingots are forged and rolled into various forms, such as bars, sheets, and plates.
Heat Treatment: The alloy undergoes a series of heat treatments, including solution annealing and aging, to enhance its mechanical properties.
Análisis De Reacciones Químicas
Types of Reactions
Inconel 718 undergoes several types of chemical reactions, including oxidation, reduction, and precipitation hardening. The alloy is highly resistant to oxidation and corrosion due to the formation of a stable oxide layer on its surface.
Common Reagents and Conditions
Oxidation: Inconel 718 forms a protective oxide layer when exposed to high temperatures and oxidizing environments. This layer primarily consists of chromium oxide (Cr2O3) and nickel oxide (NiO).
Reduction: The alloy can be reduced in the presence of strong reducing agents, although this is less common due to its high stability.
Precipitation Hardening: The alloy undergoes precipitation hardening through the formation of gamma prime (γ’) and gamma double prime (γ’') phases. This process involves heat treatment at specific temperatures to precipitate these phases, which enhance the alloy’s strength and hardness.
Major Products Formed
The major products formed from these reactions include stable oxide layers and precipitated phases that contribute to the alloy’s mechanical properties and corrosion resistance.
Aplicaciones Científicas De Investigación
Inconel 718 has a wide range of scientific research applications:
Chemistry: It is used in high-temperature chemical reactors and processing equipment due to its resistance to corrosion and oxidation.
Biology: The alloy’s biocompatibility makes it suitable for medical implants and surgical instruments.
Medicine: Inconel 718 is used in the production of medical devices that require high strength and corrosion resistance.
Industry: The alloy is extensively used in the aerospace industry for turbine blades, jet engines, and other high-stress components. It is also used in the oil and gas industry for downhole tools and equipment exposed to harsh environments.
Mecanismo De Acción
The primary mechanism by which Inconel 718 exerts its effects is through precipitation hardening. The alloy’s strength and hardness are significantly enhanced by the formation of gamma prime (γ’) and gamma double prime (γ’') phases during heat treatment. These precipitates hinder dislocation movement, thereby increasing the alloy’s mechanical properties. Additionally, the formation of a stable oxide layer on the alloy’s surface provides excellent corrosion resistance.
Comparación Con Compuestos Similares
Similar Compounds
Inconel 625: Another nickel-chromium alloy with similar corrosion resistance but lower strength compared to Inconel 718.
Hastelloy X: A nickel-based superalloy with excellent oxidation resistance but different mechanical properties.
Waspaloy: A nickel-based alloy with higher temperature capabilities but less corrosion resistance compared to Inconel 718.
Uniqueness
Inconel 718 is unique due to its combination of high strength, excellent corrosion resistance, and ability to withstand extreme temperatures. Its precipitation hardening mechanism and the formation of stable oxide layers make it particularly suitable for demanding applications in aerospace, oil and gas, and power generation industries.
Propiedades
Número CAS |
81286-11-5 |
|---|---|
Fórmula molecular |
C24H13N5O3 |
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
2-[(9,10-dioxoanthracen-1-yl)diazenyl]-2-(4-oxo-3H-quinazolin-2-yl)acetonitrile |
InChI |
InChI=1S/C24H13N5O3/c25-12-19(23-26-17-10-4-3-8-15(17)24(32)27-23)29-28-18-11-5-9-16-20(18)22(31)14-7-2-1-6-13(14)21(16)30/h1-11,19H,(H,26,27,32) |
Clave InChI |
QWKKQITZTXXUCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N=NC(C#N)C4=NC5=CC=CC=C5C(=O)N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


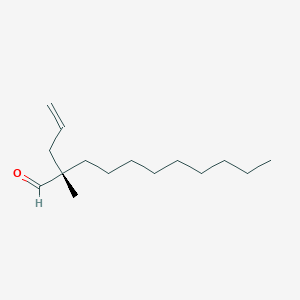
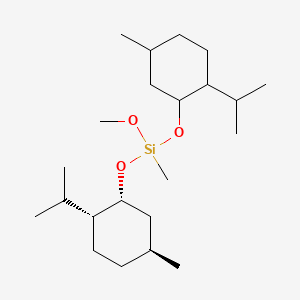
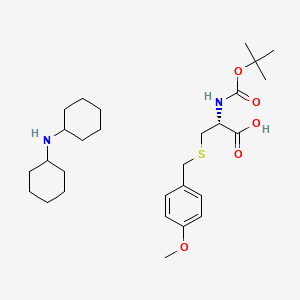
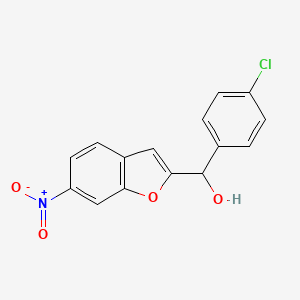
![2,2'-[(2-Chloroethylidene)bis(oxy)]bispropane](/img/structure/B15182723.png)
